molecular formula C14H21BClNO2 B3060254 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine CAS No. 2096333-97-8

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine

Cat. No.: B3060254
CAS No.: 2096333-97-8
M. Wt: 281.59
InChI Key: OHZKMNHCVJCOBS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine (CAS: 2096333-97-8, C₁₄H₂₁BClNO₂, MW: 287.13 g/mol) is a boronate ester-containing secondary amine. Its structure features a chlorinated aromatic ring, a methylamine group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which is pivotal for applications in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKMNHCVJCOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126145
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-97-8
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Aryl Amines

Route 1 : Direct borylation of 2-bromo-5-chloro-N-methylbenzylamine
Reagents :

  • Bis(pinacolato)diboron (B₂Pin₂)
  • Pd(dppf)Cl₂ catalyst
  • KOAc base in anhydrous dioxane

Procedure :

  • Charge a flame-dried flask with 2-bromo-5-chloro-N-methylbenzylamine (1 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3 eq) in dioxane.
  • Heat at 80°C under argon for 16 h.
  • Concentrate under reduced pressure and purify via silica chromatography (hexane:EtOAc 4:1).

Key Advantages :

  • Single-step installation of boronic ester
  • Yields: 68–75% based on analogous transformations

Challenges :

  • Competing debromination requires strict oxygen exclusion
  • Amine coordination to Pd may necessitate higher catalyst loading

Suzuki Coupling with Preformed Boronic Acid

Route 2 : Coupling of 5-chloro-2-iodophenylmethanamine with pinacol boronate

Reaction Scheme :

  • Protect amine as Boc derivative using di-tert-butyl dicarbonate.
  • Perform Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (2 eq) in DME/H₂O (4:1) at 90°C.
  • Deprotect Boc group with TFA/DCM (1:1).
  • Methylate amine using formaldehyde/NaBH₃CN in MeOH.

Optimization Insights :

  • Boc protection prevents Pd poisoning by free amine
  • Microwave-assisted coupling reduces reaction time to 2 h (120°C)

Reductive Amination of Boronic Ester-Containing Aldehyde

Route 3 :

  • Synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-chlorobenzaldehyde via Vilsmeier-Haack formylation of 2-bromo-5-chlorophenylboronic ester.
  • React aldehyde with methylamine (2 eq) and NaBH₃CN (1.5 eq) in MeOH at 0°C → RT.

Critical Parameters :

  • pH control (pH 5–6 via AcOH) minimizes boronic ester hydrolysis
  • Yields: 82% after recrystallization (n-hexane)

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (s, 12H, pinacol CH₃)
  • δ 2.90 (s, 3H, NCH₃)
  • δ 3.75 (s, 2H, CH₂NH)
  • δ 7.45–7.60 (m, 3H, aromatic)

LCMS (ESI+) :

  • m/z 282.1 [M+H]⁺ (calc. 281.59)

HPLC Purity :

  • 97.3% (C18, 0.1% TFA/ACN gradient)

Applications in Medicinal Chemistry

As a bifunctional building block, this compound enables:

  • Fragment-Based Drug Discovery : Boronic ester participates in target-guided synthesis
  • Proteolysis-Targeting Chimeras (PROTACs) : Amine moiety links E3 ligase ligands
  • Anticancer Agents : Boron neutron capture therapy (BNCT) applications under investigation

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Miyaura Borylation 68–75 95 Fewer steps, no protecting groups
Suzuki Coupling 55–62 97 Tolerates diverse amine substitutions
Reductive Amination 78–82 98 High functional group compatibility

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed coupling with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in medicinal chemistry intermediates .

Substrate Reaction Conditions Product Yield Source
Aryl bromides/chloridesPd(dppf)Cl₂ (5 mol%), K₂CO₃, 1,4-dioxane/H₂O (5:1), 100°C, 3–12 hBiaryl derivatives23–49%
Heterocyclic bromidesMicrowave-assisted conditions (120°C, 30 min) with DME/H₂OFunctionalized pyridines/imidazoles42–68%

Key Observations :

  • The reaction tolerates electron-withdrawing groups (e.g., -Cl, -CF₃) on coupling partners .

  • Steric hindrance from the tetramethyl dioxaborolan group may reduce yields compared to unsubstituted boronic acids .

Reductive Amination and Alkylation

The tertiary amine undergoes alkylation or reductive amination under mild conditions, enabling diversification of the nitrogen center .

Reagent Conditions Product Yield Source
Acetyl chlorideDCM, pyridine, 0°C to RT, 12 hN-Acetyl derivative85–103%
Methanesulfonyl chlorideDCM, DIPEA, RT, overnightSulfonamide95%
Sodium triacetoxyborohydrideTHF, AcOH, RT, 4 h (with aldehydes/ketones)Secondary/tertiary amines70–91%

Mechanistic Notes :

  • Alkylation proceeds via nucleophilic attack of the amine on electrophilic reagents (e.g., acyl chlorides) .

  • Reductive amination involves imine formation followed by borohydride reduction .

Boronate Group Transformations

The dioxaborolane moiety participates in protodeboronation and transesterification under specific conditions .

Reaction Conditions Outcome Yield Source
Acidic hydrolysis1N HCl, acetone/H₂O, RT, 16 hBoronic acid formation60–75%
TransesterificationPinacol, MgSO₄, refluxBoronate exchangeQuant.

Applications :

  • Hydrolysis to boronic acid enables subsequent Suzuki couplings without steric hindrance from the pinacol group .

Functionalization via Amine Reactivity

The methylmethanamine group serves as a handle for further derivatization:

4.1. Carbamate Formation

Reaction with chloroformates or Boc anhydride generates carbamate-protected intermediates .

Reagent Conditions Product Yield Source
Di-tert-butyl dicarbonateDMF, DIPEA, RT, 20 hBoc-protected amine88%

Stability and Side Reactions

  • Boronate Oxidation : Prolonged exposure to aqueous basic conditions leads to oxidation of the boronate to phenol derivatives .

  • Amine Degradation : Strong acids or oxidants (e.g., HNO₃) cause N-demethylation or C-N bond cleavage .

Scientific Research Applications

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, especially those targeting specific biological pathways.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine exerts its effects depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of the boronic ester and the formation of palladium complexes.

Comparison with Similar Compounds

Fluorinated Analogs

  • 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine (CAS: 2096334-69-7): Replacing chlorine with fluorine at the 4-position reduces steric hindrance and alters electronic properties.
  • 1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine (CAS: Not specified): Fluorine at the 2-position may sterically hinder the boronate group, reducing accessibility in Pd-catalyzed reactions compared to the 5-chloro analog .

Chlorinated Derivatives

  • 1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine: A tetracyclic chlorinated analog with enhanced lipophilicity, demonstrating higher biological activity in preliminary toxicity assays .

Amine Group Modifications

  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4):
    Replacement of the methylamine with a piperidine ring enhances basicity and may improve binding in medicinal chemistry applications .

Substituent Position Variations

  • N-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 1454653-59-8):
    Boronate at the 3-position creates a meta-substituted aromatic system, which may reduce conjugation effects compared to the ortho-substituted target compound .

Research Implications

The target compound’s balance of electronic (Cl substituent) and steric (methylamine) properties makes it versatile for synthetic and pharmacological applications. Fluorinated analogs offer tunable reactivity, while amine-modified derivatives expand solubility and binding profiles. Further studies should explore chlorinated analogs in drug discovery and catalytic optimization .

Biological Activity

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with N-methylmethanamine. The reaction conditions often include the use of palladium catalysts and inert atmospheres to ensure high yields and purity. For instance, a notable synthesis method yielded 1.22 kg of the product under specific conditions (temperature of 75 - 90°C for 16 hours) with a high purity level confirmed by HPLC analysis .

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. In particular, derivatives with similar structures have demonstrated IC50 values in the low micromolar range (0.06 to 0.17 µM), indicating strong cytotoxic potential against A549 and other cancer cell lines .
  • Mechanism of Action : The mechanism underlying its antiproliferative activity appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. For example, compounds structurally related to this compound have been shown to inhibit tubulin polymerization by up to 70.5% .
  • Apoptotic Induction : Studies indicate that treatment with this compound can lead to increased nuclear condensation and caspase-3 activation in treated cells, suggesting that it may induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine:

  • Cell Cycle Analysis : In a study involving human myeloid leukemia cell lines (HL-60 and U937), treatment with derivatives resulted in significant alterations in the cell cycle profile after 24 hours of exposure at a concentration of 100 nM .
  • Comparative Efficacy : A comparative analysis showed that certain derivatives exhibited higher potency than established chemotherapeutic agents like CA-4 (a known vascular disrupting agent), with IC50 values significantly lower than those reported for CA-4 against similar cancer cell lines .

Data Table

Compound IC50 (µM) Cell Line Mechanism
1-(5-Chloro...)0.06 - 0.17A549Tubulin polymerization inhibition
CA-40.05 - 0.09A549Tubulin polymerization inhibition
Compound X<0.01VariousApoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 5-chloro-2-bromophenyl-N-methylmethanamine. Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst (1–2 mol%) and KOAc as a base in dioxane at 80–100°C for 12–24 hours .

  • Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield typically ranges from 60–75% depending on catalyst loading and temperature .

  • Critical Parameters : Moisture-sensitive intermediates require Schlenk techniques or inert atmospheres. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1).

    • Data Table :
CatalystTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂801272
Pd(OAc)₂/PPh₃1002461

Q. How can structural characterization of this compound be performed to confirm purity and boron incorporation?

  • Methodology :

  • NMR Analysis :
  • ¹H NMR (CDCl₃): Look for aromatic protons (δ 7.2–7.5 ppm), methyl groups on the dioxaborolane (δ 1.0–1.3 ppm), and N-methyl resonance (δ 2.4–2.6 ppm) .
  • ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms boronate ester formation .
  • Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calculated for C₁₇H₂₄BClNO₂: 340.1; observed: 340.0 .
  • XRD : Single-crystal analysis (if available) resolves bond angles and confirms steric effects of the tetramethyl dioxaborolane .

Advanced Research Questions

Q. What strategies mitigate instability of the boronate ester group during Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Protection Techniques : Use masked boronic acids (e.g., MIDA boronate) to enhance stability under basic conditions .

  • Reaction Optimization : Employ mild bases (K₂CO₃ instead of NaOH) and low temperatures (≤50°C) to prevent deboronation.

  • Validation : Monitor byproduct formation via HPLC (C18 column, acetonitrile/water gradient). Deborylated byproducts elute earlier (~5.2 min vs. 8.1 min for target) .

    • Data Table :
BaseTemp (°C)Deborylation (%)Coupling Efficiency (%)
K₂CO₃50885
NaOH803552

Q. How do electronic effects of the chloro substituent influence reactivity in catalytic transformations?

  • Methodology :

  • DFT Calculations : Compare HOMO-LUMO gaps of 5-chloro vs. unsubstituted analogs. Chloro’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .

  • Experimental Validation : Perform kinetic studies on Pd-catalyzed coupling reactions. Rate constants (k) increase by 1.5× for chloro-substituted derivatives due to improved oxidative addition .

    • Data Table :
SubstituentHOMO (eV)LUMO (eV)k (M⁻¹s⁻¹)
Cl-6.8-2.10.45
H-6.3-1.80.30

Q. What analytical approaches resolve contradictory NMR data arising from rotameric equilibria or boron coordination effects?

  • Methodology :

  • VT-NMR : Acquire spectra at −40°C to slow rotation around the N–CH₃ bond. Splitting of methyl signals confirms rotamers .
  • DOSY NMR : Verify molecular weight consistency if aggregation is suspected. Diffusion coefficients should align with monomeric species (D ~5×10⁻¹⁰ m²/s) .
  • ¹¹B-¹H HMBC : Correlate boron with adjacent protons to confirm coordination geometry .

Q. How does steric hindrance from the tetramethyl dioxaborolane affect substrate scope in cross-coupling reactions?

  • Methodology :

  • Steric Maps : Use computational tools (e.g., SambVca) to calculate %Vbur for the boronate group (typical ~35%, indicating moderate hindrance) .
  • Substrate Screening : Test coupling with ortho-substituted aryl halides. Bulky substrates (e.g., 2,6-dimethylbromobenzene) show <20% conversion vs. >70% for para-substituted analogs .

Safety and Handling

Q. What are the critical safety protocols for handling this air- and moisture-sensitive boronate compound?

  • Methodology :

  • Storage : Store under argon at −20°C in flame-sealed ampoules. Desiccate with molecular sieves (3Å) .
  • Spill Management : Neutralize with damp sand, collect in airtight containers, and dispose via licensed hazardous waste facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine

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